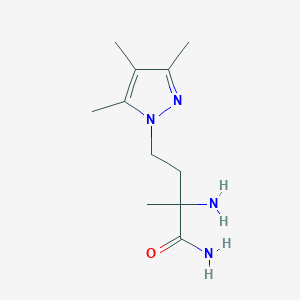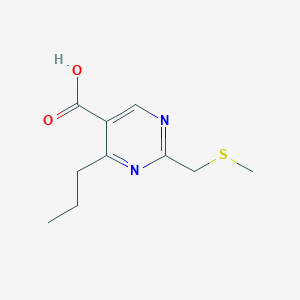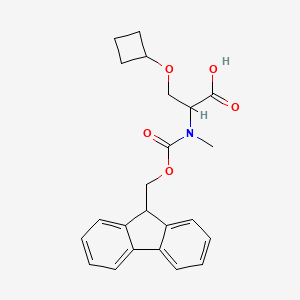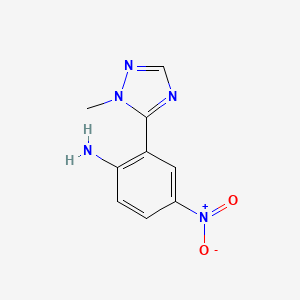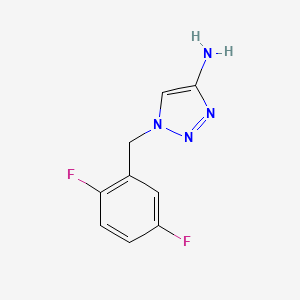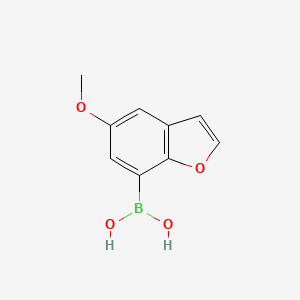![molecular formula C5H9N5O B13630239 2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol](/img/structure/B13630239.png)
2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol is a chemical compound with a unique structure that includes an azido group and a diazirine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol typically involves multiple steps. One common method starts with the preparation of 2-azidoethanol, which is then reacted with a diazirine precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as methanol and catalysts like copper sulfate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields amines, while oxidation can yield nitro compounds.
Aplicaciones Científicas De Investigación
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property makes it useful in photoaffinity labeling, where it can be used to identify binding sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine: This compound also contains an azido group and a diazirine ring, but with an additional alkyne group, making it useful for click chemistry applications.
2-(3-(2-Azidoethyl)-3H-diazirin-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, which can affect its reactivity and applications.
Uniqueness
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol is unique due to its combination of an azido group and a diazirine ring, which provides versatility in chemical reactions and applications. Its ability to form reactive intermediates upon UV exposure makes it particularly valuable in photoaffinity labeling and bioconjugation studies.
Propiedades
Fórmula molecular |
C5H9N5O |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
2-[3-(2-azidoethyl)diazirin-3-yl]ethanol |
InChI |
InChI=1S/C5H9N5O/c6-10-7-3-1-5(2-4-11)8-9-5/h11H,1-4H2 |
Clave InChI |
TUKOVFOONYNPQG-UHFFFAOYSA-N |
SMILES canónico |
C(CN=[N+]=[N-])C1(N=N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
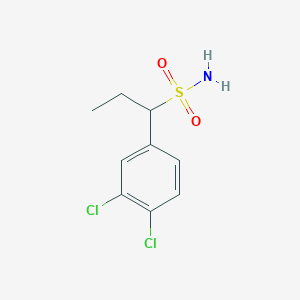

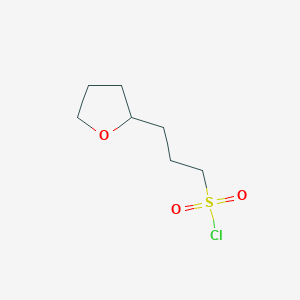
![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)
